molecular formula C14H21NNaO11 B12062661 Chondroitin disaccharide Deltadi-0S sodium salt

Chondroitin disaccharide Deltadi-0S sodium salt

Cat. No.: B12062661
M. Wt: 402.31 g/mol
InChI Key: ZIEOMBVLIDBWRW-UHFFFAOYSA-N
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Description

Chondroitin disaccharide Δdi-0S sodium salt (CAS 136132-69-9) is a non-sulfated, unsaturated disaccharide unit derived from chondroitin, a glycosaminoglycan (GAG) composed of alternating N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues . Structurally, it is represented as α-ΔUA-[1→3]-GalNAc, where ΔUA denotes the unsaturated uronic acid formed during enzymatic hydrolysis of chondroitin . Unlike sulfated variants, Δdi-0S lacks sulfate groups, making it a baseline compound for comparative studies of chondroitin sulfation patterns .

Properties

Molecular Formula

C14H21NNaO11

Molecular Weight

402.31 g/mol

InChI

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);

InChI Key

ZIEOMBVLIDBWRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chondroitin disaccharide Deltadi-0S sodium salt typically involves the enzymatic depolymerization of chondroitin sulfate. This process uses chondroitinase, an enzyme that cleaves the glycosidic bonds within the chondroitin sulfate polymer, resulting in the formation of disaccharide units .

Industrial Production Methods

Industrial production of this compound involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic treatment with chondroitinase. The resulting disaccharides are then purified and converted to their sodium salt form .

Chemical Reactions Analysis

Enzymatic Cleavage Reactions

Chondroitin disaccharide Δdi-0S is primarily generated via enzymatic digestion of chondroitin sulfate (CS) polymers using bacterial lyases:

  • Chondroitinase ABC (ChABC) : Cleaves CS chains at β1-4 glycosidic bonds, producing Δdi-0S (unsaturated disaccharide with Δ4,5 double bond in uronic acid) .

  • Chondroitinase AC-II : Also generates Δdi-0S but selectively targets chondroitin sulfate A/C .

Reaction Conditions :

ParameterValueSource
pH7.5–8.0
Temperature37°C
SubstrateChondroitin sulfate
Product Purity≥95% (HPLC)

This reaction is foundational for CS disaccharide analysis in tissues like brain and cartilage .

Sulfation and Desulfation Reactions

Δdi-0S serves as a precursor for sulfated derivatives via enzymatic or chemical modifications:

  • Sulfotransferases : Catalyze sulfation at GalNAc (C-4/C-6) or GlcA (C-2) positions to form Δdi-4S, Δdi-6S, or Δdi-2S6S .

  • Chemical Sulfation : Uses sulfur trioxide complexes under alkaline conditions.

Key Data :

  • Sulfation efficiency depends on reaction time, reagent concentration, and pH.

  • Enzymatic sulfation preserves stereochemistry, while chemical methods risk oversulfation .

Hydrolysis Reactions

Δdi-0S undergoes hydrolysis under specific conditions:

  • Acidic Hydrolysis : Breaks glycosidic bonds at pH < 2, yielding monosaccharides (GlcA and GalNAc).

  • Enzymatic Hydrolysis : Unsaturated glucuronyl hydrolases (e.g., from Clostridium perfringens) cleave the unsaturated uronic acid residue .

Conditions and Outcomes :

MethodProductsApplication
0.1 M HCl, 80°C, 2hGlcA + GalNAcStructural analysis
Hydrolase, pH 6.5Unsaturated GlcA + GalNAcMetabolic studies

Biochemical Interactions

Δdi-0S participates in extracellular matrix (ECM) modulation:

  • Protein Binding : Interacts with growth factors (e.g., FGF-2) via electrostatic interactions, influencing signaling pathways .

  • Anti-inflammatory Effects : Inhibits NF-κB activation in chondrocytes, reducing cytokine production .

Mechanistic Insight :
The unsaturated bond (Δ4,5) enhances conformational flexibility, facilitating interactions with proteins .

Stability and Degradation

  • Thermal Stability : Degrades above 60°C, forming byproducts detectable via HPLC .

  • Photodegradation : Sensitive to UV light; storage at -20°C in dark recommended .

Scientific Research Applications

Biomedical Research Applications

  • Neuroregeneration
    • Chondroitin disaccharides play a significant role in nerve repair. Studies have shown that chondroitin sulfate hydrogels can deliver neurotrophic factors, enhancing neurite outgrowth in damaged neurons. In vitro experiments demonstrated that cultures of chick dorsal root ganglia exhibited robust neurite growth when exposed to chondroitin sulfate hydrogels compared to control gels .
  • Cartilage Repair
    • The compound is crucial in cartilage health and regeneration. Research indicates that chondroitin disaccharides can inhibit the degradation of cartilage matrix components, which is vital in treating osteoarthritis. They help reduce necrosis and apoptosis of chondrocytes, thus preserving cartilage integrity .
  • Wound Healing
    • Chondroitin disaccharide Deltadi-0S sodium salt has been investigated for its potential in wound healing applications. Its ability to modulate inflammation and promote cell migration makes it a candidate for enhancing skin regeneration processes .

Tissue Engineering

Hydrogels for Tissue Regeneration
Chondroitin sulfate-based hydrogels have been developed as scaffolds for tissue engineering due to their biocompatibility and ability to mimic the extracellular matrix. These hydrogels can be engineered to release bioactive molecules that support cellular activities such as proliferation and differentiation.

Application AreaDescriptionBenefits
Nerve RepairScaffolds for nerve root regenerationEnhanced neurite outgrowth
Cartilage RegenerationInhibition of cartilage degradationPreservation of cartilage integrity
Wound HealingModulation of inflammationImproved skin regeneration

Case Studies

  • Neurotrophic Factor Delivery
    • A study demonstrated that chondroitin sulfate hydrogels could bind various neurotrophic factors, leading to enhanced neural repair outcomes in animal models of spinal cord injury. The incorporation of synthetic peptides further improved the binding efficiency and biological activity of these gels .
  • Osteoarthritis Treatment
    • Clinical trials have shown that patients receiving treatments containing chondroitin disaccharides reported significant pain relief and improved joint function compared to placebo groups. This suggests a promising role for these compounds in managing osteoarthritis symptoms .
  • Skin Regeneration
    • Research has indicated that formulations containing chondroitin disaccharides can accelerate wound healing in diabetic mice by enhancing fibroblast proliferation and collagen deposition, highlighting their potential therapeutic use in chronic wounds .

Mechanism of Action

The mechanism of action of chondroitin disaccharide Deltadi-0S sodium salt involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as chondroitinase, which cleave the glycosidic bonds within the chondroitin sulfate polymer. This interaction helps to regulate the structure and function of glycosaminoglycans, which play a crucial role in various biological processes .

Comparison with Similar Compounds

Structural and Chemical Differences

Chondroitin disaccharides are classified based on sulfation positions (Table 1). Δdi-0S is distinct from sulfated analogs due to its absence of sulfate groups, resulting in lower molecular weight (401.3 g/mol) and altered charge density compared to sulfated forms like Δdi-4S (503.34 g/mol) and Δdi-6S .

Table 1: Structural and Chemical Properties of Chondroitin Disaccharides

Compound Sulfation Position Molecular Formula Molecular Weight (g/mol) CAS Number
Δdi-0S sodium salt None C₁₄H₂₀NNaO₁₁ 401.3 136132-69-9
Δdi-4S sodium salt C4 of GalNAc C₁₄H₁₉NNa₂O₁₄S 503.34 136144-56-4
Δdi-6S sodium salt C6 of GalNAc C₁₄H₂₀NNaO₁₄S 457.3 136132-72-4
Δdi-2S6S sodium salt C2 of ΔUA, C6 of GalNAc C₁₄H₁₉NNa₂O₁₆S₂ 585.4 149458-08-2

Sources:

Regulatory and Stability Considerations

  • Pharmaceutical Use : Sulfated disaccharides (e.g., Δdi-4S) are subject to strict regulatory standards for purity and composition, while Δdi-0S is less regulated unless used in drug formulations .
  • Stability: Non-sulfated Δdi-0S is prone to oxidative degradation under alkaline conditions, whereas sulfated forms exhibit higher stability due to charge shielding .

Biological Activity

Chondroitin disaccharide Deltadi-0S sodium salt is a significant glycosaminoglycan derivative that plays a crucial role in various biological processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is composed of alternating units of N-acetylgalactosamine and glucuronic acid. It is primarily involved in the structural integrity of cartilage and other connective tissues. The compound's unique sulfation pattern at the 0-position distinguishes it from other chondroitin derivatives, impacting its biological functions and interactions with proteins and enzymes.

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Interactions : It serves as a substrate for enzymes such as unsaturated glucuronyl hydrolase, facilitating the degradation and remodeling of extracellular matrix components .
  • Cellular Signaling : The compound influences cell migration, proliferation, and differentiation by interacting with growth factors and cytokines. This is particularly evident in wound healing and inflammation contexts .
  • Regulation of Proteoglycans : Chondroitin disaccharides are integral to the formation and function of proteoglycans, which are essential for maintaining cartilage structure and function .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Osteoarthritis Treatment : It is commonly used in nutraceutical formulations aimed at alleviating symptoms associated with osteoarthritis. Clinical studies have shown that it can reduce pain and improve joint function .
  • Neuroprotection : Research indicates that chondroitin sulfate derivatives may aid in nerve regeneration and protect against neurodegenerative diseases by enhancing neuronal growth factor signaling .
  • Cancer Research : The compound's role in modulating cell interactions makes it a candidate for further investigation in cancer therapies, particularly concerning tumor microenvironment interactions .

Case Study 1: Osteoarthritis Management

A clinical trial involving patients with osteoarthritis demonstrated that supplementation with this compound resulted in significant improvements in joint pain and mobility over a 12-week period. Patients reported reduced reliance on analgesics, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Neuroprotective Effects

In an animal model studying spinal cord injury, administration of this compound resulted in enhanced recovery outcomes. Histological analyses revealed increased neuronal survival and axonal regeneration compared to control groups, suggesting its neuroprotective properties .

Comparative Analysis

The following table summarizes the differences between this compound and other related compounds:

CompoundSulfation PatternPrimary ApplicationBiological Activity
Chondroitin Disaccharide Deltadi-0SNoneOsteoarthritisJoint health improvement, proteoglycan synthesis
Chondroitin Disaccharide Deltadi-4S4-positionOsteoarthritisSimilar to Deltadi-0S but with different efficacy
Heparin Disaccharide IV-AVariableAnticoagulationBlood thinning, anti-inflammatory

Q & A

Basic Research Questions

Q. How can researchers accurately quantify Δdi-0S in chondroitin sulfate (CS) samples?

  • Methodological Answer : Enzymatic digestion with chondroitin lyases (e.g., chondroitinase ABC) followed by high-performance liquid chromatography (HPLC) is the standard approach. After digestion, the resulting disaccharides, including Δdi-0S, are separated using anion-exchange columns (e.g., SAX-HPLC) and quantified via UV detection at 232 nm (absorbance of the unsaturated Δ4,5 bond). Calibration with certified reference standards (e.g., Δdi-0S sodium salt) ensures accuracy .

Q. What enzymes are recommended for generating Δdi-0S from chondroitin sulfate?

  • Methodological Answer : Chondroitin lyases ABC (EC 4.2.2.4) are widely used to cleave CS chains at β-1,4 linkages, producing unsaturated disaccharides like Δdi-0S. For specificity, verify enzyme activity using control substrates (e.g., fully sulfated CS) and monitor digestion efficiency via UV spectrophotometry at 232 nm .

Q. How should researchers validate disaccharide composition results?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • SAX-HPLC : Separates disaccharides based on sulfation patterns.
  • LC-MS/MS : Confirms molecular weights and fragmentation patterns.
  • Spiked Recovery Tests : Add known quantities of Δdi-0S to samples to assess recovery rates (target: 90–110%) .

Advanced Research Questions

Q. How can discrepancies in sulfation patterns between CS sources be resolved?

  • Methodological Answer : Discrepancies (e.g., higher 6-sulfation in shark CS vs. 4,6-disulfation in squid CS) arise from species-specific biosynthetic pathways. To resolve:

  • Comparative SAX-HPLC : Analyze disaccharide profiles across multiple sources.
  • NMR Spectroscopy : Confirm sulfation positions (e.g., ¹H/¹³C NMR for GalNAc residue assignments).
  • Statistical Validation : Use multivariate analysis to cluster sulfation patterns by source .

Q. What experimental design mitigates hygroscopic effects during Δdi-0S handling?

  • Methodological Answer : Δdi-0S sodium salt is hygroscopic. Protocols include:

  • Controlled Environment : Use a humidity-controlled glovebox (<20% RH) for weighing.
  • Rapid Processing : Prepare solutions immediately after drying (vacuum desiccation, 24 h).
  • Stability Testing : Monitor moisture content via Karl Fischer titration .

Q. How does desulfation of CS affect its interaction with growth factors?

  • Methodological Answer : Desulfation reduces negative charge density, altering binding to cationic proteins (e.g., FGF-2). To study:

  • Charge Density Analysis : Calculate average charge per disaccharide using SAX-HPLC data.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics between desulfated CS and target proteins .

Q. What advanced techniques elucidate the structural role of Δdi-0S in CS chains?

  • Methodological Answer : Combine:

  • Enzymatic Sequencing : Sequential digestion with chondroitinases ABC/AC-I to map sulfation domains.
  • LC-MS/MS with CID/ETD : Fragment oligosaccharides to determine sulfation sequence.
  • Molecular Dynamics Simulations : Model charge distribution and conformational flexibility .

Q. How can researchers ensure purity of Δdi-0S standards in complex mixtures?

  • Methodological Answer :

  • Orthogonal Chromatography : Use SEC (size exclusion) and RP-HPLC to isolate Δdi-0S from co-eluting impurities.
  • NMR Purity Assessment : Verify absence of extraneous peaks in ¹H NMR spectra.
  • Ion Mobility-MS : Detect trace contaminants via collision cross-section analysis .

Data Contradiction Analysis

Q. How to address conflicting reports on nonsulfated disaccharide abundance in CS?

  • Methodological Answer : Contradictions (e.g., 1.3% Δdi-0S in bovine CS vs. higher levels in pathological samples) may reflect source variability or methodological bias. Resolve by:

  • Standardized Digestion : Optimize enzyme-to-substrate ratios to prevent incomplete cleavage.
  • Blinded Reanalysis : Re-test samples across labs using harmonized protocols.
  • Meta-Analysis : Pool data from multiple studies to identify trends .

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